molecular formula C13H20F3NO5 B2852572 Ethyl 5-{[(tert-butoxy)carbonyl]amino}-3-oxo-2-(trifluoromethyl)pentanoate CAS No. 2138558-71-9

Ethyl 5-{[(tert-butoxy)carbonyl]amino}-3-oxo-2-(trifluoromethyl)pentanoate

Cat. No. B2852572
CAS RN: 2138558-71-9
M. Wt: 327.3
InChI Key: UACUDCIDGBNMBQ-UHFFFAOYSA-N
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Description

Ethyl 5-{[(tert-butoxy)carbonyl]amino}-3-oxo-2-(trifluoromethyl)pentanoate is a chemical compound. It has a molecular weight of 241.29 . The compound is stored at room temperature and is available in powder form .


Synthesis Analysis

The tert-butyloxycarbonyl (BOC) group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H19NO4/c1-5-16-10(14)8-6-7-9-13-11(15)17-12(2,3)4/h5,8-9H2,1-4H3,(H,13,15) .


Chemical Reactions Analysis

The BOC group can be removed from amino acids with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the t-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .

Scientific Research Applications

Dipeptide Synthesis

This compound is utilized in the synthesis of dipeptides. The tert-butyloxycarbonyl (Boc) group serves as a protective group for amino acids during the synthesis process. By using Boc-protected amino acid ionic liquids (Boc-AAILs), researchers can efficiently synthesize dipeptides with commonly used coupling reagents .

Ionic Liquid Formation

The Boc-AAILs derived from compounds like Ethyl 5-((tert-butoxycarbonyl)amino)-3-oxo-2-(trifluoromethyl)pentanoate can form room-temperature ionic liquids. These ionic liquids have broad applications in peptide synthesis, serving as synthetic support, cleavage reagents, and solvents .

Organic Synthesis Media

Due to its miscibility in various organic solvents, this compound can be used as a reaction medium in organic synthesis. Its protected structure prevents unwanted reactions, making it suitable for selective or multistep organic synthesis .

Amide Formation Enhancement

The compound has been found to enhance amide formation when used with certain coupling reagents. This is particularly useful in the production of amides without the addition of base, streamlining the synthesis process .

Chemical Protection Strategy

In peptide chemistry, the Boc group of this compound is used to protect the reactive side chain and N-terminus of amino acids. This strategy is essential for controlling reactions and preventing side reactions during peptide synthesis .

Research and Development of Novel RTILs

The compound is part of the research for developing novel room-temperature ionic liquids (RTILs) that contain protected amino acids. These RTILs have potential applications in various fields of chemistry and materials science .

Selective Synthesis Applications

The tert-butoxycarbonyl protection allows for selective synthesis in complex organic molecules. This is crucial for the development of pharmaceuticals and other high-value chemical products .

Educational and Experimental Use

Lastly, compounds like Ethyl 5-((tert-butoxycarbonyl)amino)-3-oxo-2-(trifluoromethyl)pentanoate are often used in academic settings for teaching advanced organic synthesis techniques and conducting laboratory experiments .

Mechanism of Action

The mechanism involves silylation of the carbonyl oxygen and elimination of tert-butyl iodide, methanolysis of the silyl ester to the carbamic acid, and finally decarboxylation to the amine .

It is shipped at normal temperature and is available in powder form .

Safety and Hazards

Care should be taken when using amino acid ionic liquids (AAILs) for organic synthesis because of their multiple reactive groups . The compound’s Material Safety Data Sheet (MSDS) can provide more detailed safety information .

properties

IUPAC Name

ethyl 5-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxo-2-(trifluoromethyl)pentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20F3NO5/c1-5-21-10(19)9(13(14,15)16)8(18)6-7-17-11(20)22-12(2,3)4/h9H,5-7H2,1-4H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UACUDCIDGBNMBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)CCNC(=O)OC(C)(C)C)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20F3NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-((tert-butoxycarbonyl)amino)-3-oxo-2-(trifluoromethyl)pentanoate

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